

Comparative Docking Analysis of 5-Fluoroindole and Other Halogenated Indoles

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A detailed in-silico examination of the binding affinities and interactions of halogenated indole derivatives with the glutamate-gated chloride channel (GluCl) receptor.

This guide provides a comparative analysis of the molecular docking of **5-fluoroindole** and other halogenated indoles, with a focus on their interaction with the glutamate-gated chloride channel (GluCl), a key target in invertebrates. The data presented here is crucial for researchers in the fields of medicinal chemistry, drug design, and molecular biology who are exploring the structure-activity relationships of halogenated indoles for potential therapeutic or pesticidal applications.

Quantitative Docking Analysis

The following table summarizes the glide scores from a molecular docking study of various halogenated indoles against the GluCL receptor. A more negative glide score indicates a stronger binding affinity.



| Compound | Glide Score (kcal/mol) | Key Interacting Residue | Type of Hydrogen Bond |
|----------------|---------------------------|----------------------------|--------------------------|
| 5-lodoindole | -5.89 | Leucine 218 | Backbone |
| 2-lodoindole | -5.248 | Leucine 218 | Backbone |
| 7-lodoindole | -4.48 | Serine 260 | Side-chain |
| 4-Fluoroindole | -4.33 | Serine 260 | Side-chain |
| 3-lodoindole | -4.3 | Serine 260 | Side-chain |
| Indole | -4.03 | Serine 260 | Side-chain |
| 4-lodoindole | -4.0 | Serine 260 | Side-chain |
| 6-Fluoroindole | -2.6 | Serine 260 | Side-chain |

Binding Interaction Insights

The position of the halogen atom on the indole ring plays a significant role in the binding affinity and interaction with the GluCL receptor.[1] Notably, iodine at the 2nd or 5th position of the indole ring leads to a stronger binding affinity, characterized by the formation of a backbone hydrogen bond with Leucine 218.[1] In contrast, other halogenated indoles, including 4-fluoroindole, and the parent indole molecule form weaker side-chain hydrogen bonds with Serine 260.[1] This suggests that the specific positioning of the halogen atom is a critical determinant for potent receptor binding.

Experimental Protocols

Molecular Docking Methodology

The molecular docking studies were performed to predict the binding orientation and affinity of the halogenated indoles with the active site of the GluCL receptor.[1]

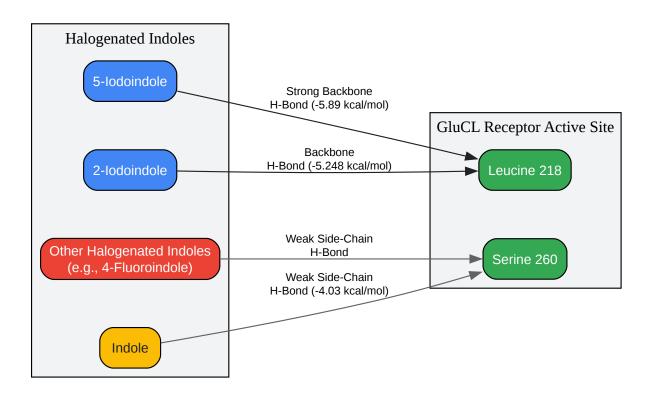
 Ligand Preparation: The three-dimensional structures of indole and its halogenated derivatives were generated and optimized.



- Protein Preparation: The crystal structure of the glutamate-gated chloride channel (GluCL)
 was obtained and prepared for docking. This typically involves removing water molecules,
 adding hydrogen atoms, and defining the binding site.
- Docking Simulation: The docking calculations were performed using a glide docking program. The program systematically samples different conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity. The glide score, reported in kcal/mol, represents this binding affinity.[1]

Visualizing Binding Interactions

The following diagram illustrates the differential binding modes of halogenated indoles to the GluCL receptor, highlighting the key amino acid residues involved in the interaction.



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Caption: Differential binding of halogenated indoles to the GluCL receptor.

Conclusion

The comparative docking studies reveal that the position of the halogen atom on the indole scaffold is a critical factor influencing the binding affinity to the GluCL receptor. Specifically, 5-iodoindole and 2-iodoindole exhibit superior binding scores due to their interaction with Leucine 218 via backbone hydrogen bonds. This information provides a rational basis for the design of more potent and selective halogenated indole derivatives for various applications. Further experimental validation is necessary to confirm these in-silico findings.

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References

- 1. researchgate.net [researchgate.net]
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